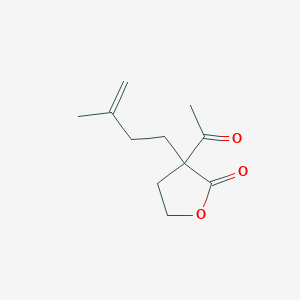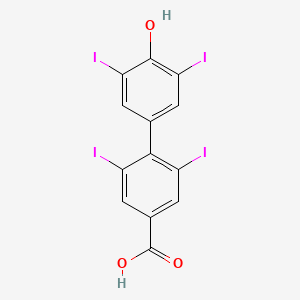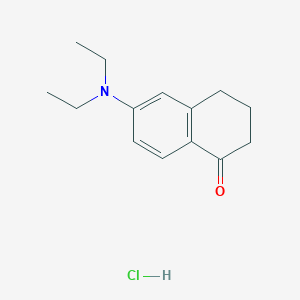
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to the naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the reaction of naphthalenone with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce dihydronaphthalenone derivatives.
Scientific Research Applications
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(diethylamino)-2,4-disulfanyl-1,3,5-triazine
- 6-(diethylamino)-2-hydroxo-4-sulfanyl-1,3,5-triazine
Uniqueness
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to its specific structural features and the presence of the diethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90994-43-7 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
6-(diethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-3-15(4-2)12-8-9-13-11(10-12)6-5-7-14(13)16;/h8-10H,3-7H2,1-2H3;1H |
InChI Key |
HAPUPDHSZRNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=O)CCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


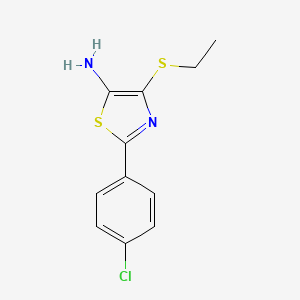
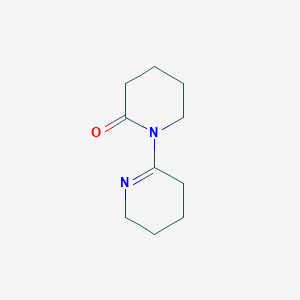
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
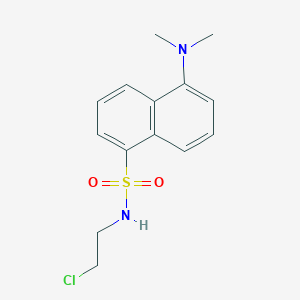
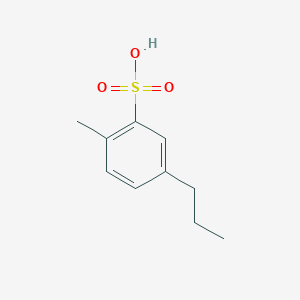

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
